8-Azaspiro[4.5]decan-3-ol;hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and hydroxyl functional groups. This compound has garnered interest in various fields of research due to its potential biological activities and applications in organic synthesis. The IUPAC name for this compound reflects its complex structure, indicating the presence of a spiro system with a nitrogen atom.
This compound can be sourced from chemical suppliers and is classified under the category of spiro compounds, which are known for their distinct ring structures that contribute to their unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
The synthesis of 8-Azaspiro[4.5]decan-3-ol;hydrochloride can be achieved through several methods, primarily involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is favored due to its efficiency and the availability of starting materials.
The molecular formula for 8-Azaspiro[4.5]decan-3-ol;hydrochloride is . Its structure features a spirocyclic arrangement that includes:
8-Azaspiro[4.5]decan-3-ol;hydrochloride is capable of undergoing various chemical transformations:
Common reagents for these reactions include:
The conditions for these reactions vary based on desired products but generally involve controlled temperatures and specific solvents .
The mechanism of action for 8-Azaspiro[4.5]decan-3-ol;hydrochloride involves its interaction with biological targets such as enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects. Research has indicated potential applications in antimicrobial and anticancer therapies, highlighting its significance in medicinal chemistry .
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as strong oxidizing environments or extreme pH levels.
Spirocyclic compounds represent a structurally distinctive class of organic molecules characterized by ring systems sharing a single atom (the spiro atom). This three-dimensional architecture imparts significant conformational constraints and stereochemical complexity that differentiate spirocycles from planar aromatic systems or linearly fused bicyclic compounds. The rigidity of these systems enables precise spatial positioning of pharmacophoric elements while simultaneously reducing the entropic penalty associated with target binding, making them exceptionally valuable in rational drug design. Among pharmaceutical compounds approved between 2009 and 2020, spirocyclic frameworks appear in over 10% of small-molecule drugs, demonstrating their growing importance in addressing complex therapeutic targets. The inherent three-dimensionality of spirocycles contributes to improved selectivity profiles and enhanced metabolic stability compared to their planar counterparts, addressing key challenges in contemporary medicinal chemistry such as off-target effects and rapid clearance. Furthermore, their structural novelty helps circumvent existing patent landscapes, providing intellectual property advantages in drug development programs [4] [8].
Azaspiro compounds, specifically those incorporating nitrogen atoms within their spiro junctions or adjacent ring systems, offer exceptional versatility in drug discovery due to their dual functionality as both structural scaffolds and participants in molecular recognition events. The 8-azaspiro[4.5]decane scaffold exemplifies this strategic advantage, featuring a nitrogen atom positioned at the spiro-headbridge that serves as a hydrogen bond acceptor and donor, while simultaneously influencing the basicity and amphiphilic character of the molecule. This specific architecture creates three distinct vector planes for pharmacophore elaboration: the piperidine ring system (positioned equatorially), the carbocyclic or heterocyclic ring (positioned axially), and the spiro-carbon itself, which can bear diverse substituents to modulate steric and electronic properties [4] [8].
The 8-azaspiro[4.5]decan-3-ol;hydrochloride variant introduces additional complexity through a hydroxyl group at the C3 position. This functional group significantly enhances the molecule's polarity and provides a strategic handle for further chemical modification or direct participation in target engagement through hydrogen bonding. The hydrochloride salt form improves crystallinity and aqueous solubility, essential properties for pharmaceutical processing and bioavailability. Computational analyses reveal key physicochemical parameters that make this scaffold particularly drug-like: a topological polar surface area (TPSA) of 41.5 Ų (favorable for membrane permeability), moderate logP values (-0.5 to 1.17) indicating balanced lipophilicity, and molecular weight well within the acceptable range for central nervous system penetration (157.21 g/mol for the free base; 193.67 g/mol for the hydrochloride salt). These properties collectively explain the scaffold's emergence across multiple therapeutic domains, including oncology, neurology, and metabolic disease research [4] [8].
Table 1: Key Molecular Features of 8-Azaspiro[4.5]decan-3-ol;hydrochloride
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₅NO₂·HCl | Balanced heteroatom content for solubility |
Molecular Weight | 193.67 g/mol | Ideal for CNS penetration (<500 g/mol) |
Topological Polar Surface Area | 41.5 Ų | Optimal for membrane permeability (30-90 Ų) |
Hydrogen Bond Donors | 2 (NH⁺, OH) | Enables strong target interactions |
Hydrogen Bond Acceptors | 3 (O, O, N) | Enhances solubility and binding potential |
logP (Predicted) | -0.5 to 1.17 | Balanced lipophilicity for absorption |
Rotatable Bonds | 0 | Reduces conformational flexibility penalty |
Spiro Center Configuration | Undefined stereocenter at C3 | Allows exploration of stereoselective effects |
The scaffold's structural stability under physiological conditions further enhances its pharmaceutical utility. The spirocyclic framework resists ring-opening degradation that plagues many monocyclic counterparts, while the tertiary alcohol at C3 provides metabolic resistance to oxidative pathways. These properties are evidenced by the scaffold's appearance in advanced preclinical candidates targeting enzymes and receptors where metabolic stability is paramount. The nitrogen atom's basicity (pKa ~9.0 in the free base form) facilitates salt formation for crystallization and improves solubility in acidic environments like the stomach, potentially enhancing oral absorption. When protonated as the hydrochloride salt, the molecule gains a permanent positive charge that promotes water solubility and can facilitate ionic interactions with biological targets, particularly in kinase and phosphatase domains where anionic binding pockets exist [4] [8].
The synthetic exploration of 8-azaspiro[4.5]decan-3-ol derivatives emerged significantly in the early 2000s as medicinal chemists sought novel scaffolds to address the limitations of flat, aromatic systems in drug discovery. The earliest reported synthetic routes focused on intramolecular cyclization strategies, with one prominent method involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions. This approach leveraged the nucleophilicity of the carbonitrile carbanion to facilitate ring closure, forming the critical spirocyclic architecture. Subsequent reduction steps yielded the amino-alcohol precursor, which required precise stereochemical control to isolate the desired 3-ol diastereomer. These initial synthetic challenges contributed to the relative scarcity of early derivatives, limiting biological evaluation primarily to academic settings [4].
The synthetic methodology evolved substantially between 2010-2015 with the introduction of more efficient catalytic processes and protecting group strategies that preserved the stereochemical integrity of the C3 alcohol. A significant advancement came through the development of asymmetric reduction protocols using chiral catalysts, enabling enantioselective synthesis of optically pure spirocyclic intermediates. This technological progression coincided with high-throughput screening campaigns that identified the 8-azaspiro[4.5]decan-3-ol scaffold as a hit against several therapeutically relevant targets. The scaffold's privileged status became evident when parallel research programs independently identified its derivatives as modulators of disparate biological pathways, suggesting intrinsic recognition by multiple protein classes [4] [8].
Table 2: Historical Development Timeline of 8-Azaspiro[4.5]decan-3-ol Derivatives in Medicinal Chemistry
Time Period | Development Milestone | Therapeutic Area Impact |
---|---|---|
Early 2000s | Initial synthetic routes established via intramolecular alkylation | Academic proof-of-concept |
2005-2010 | Introduction of asymmetric synthesis methods | Enantiopure derivatives for target validation |
2011-2015 | First patent filings as FAAH inhibitors (e.g., JP2012509309A) | Pain management, neuroinflammation |
2016-2020 | Emergence as SHP2 phosphatase inhibitors (e.g., CA3109181A1) | Oncology (RAS pathway cancers) |
2020-Present | Exploration in β-3 adrenergic receptor modulation (CN109563103A) | Metabolic disorders, urinary incontinence |
The scaffold's transition from academic curiosity to pharmaceutical relevance is documented in patent literature beginning around 2011, most notably in the disclosure of 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives as potent fatty acid amide hydrolase (FAAH) inhibitors (JP2012509309A). FAAH plays a critical role in endocannabinoid signaling, and the spirocyclic derivatives demonstrated exceptional inhibitory potency attributed to their ability to occupy both the acyl chain-binding pocket and the membrane access channel of the enzyme. This application leveraged the scaffold's conformational rigidity to position key pharmacophores optimally within the enzyme's active site. Subsequent patent activity (CA3109181A1) revealed structurally distinct derivatives incorporating the 8-azaspiro[4.5]decan-3-ol moiety as allosteric inhibitors of SHP2 phosphatase, a key signaling node in oncogenic RAS pathways. The 4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl derivatives described in this patent exhibited sub-micromolar inhibition of SHP2 and remarkable selectivity against related phosphatases, positioning them as promising candidates for targeted cancer therapies [5] [7].
Concurrently, Chinese patent applications (CN109563103A, CN110198944A) disclosed structurally modified variants acting as monoacylglycerol lipase (MAGL) inhibitors and β-3 adrenergic receptor agonists. In the MAGL application, the spirocyclic core was employed to mimic endogenous substrates through its balanced hydrophobic-hydrophilic character, while the β-3 adrenergic receptor work exploited the scaffold's ability to present hydrogen bond donors in a conformationally restricted orientation matching the receptor's binding topology. This diversification across target classes underscores the scaffold's adaptability and the pharmaceutical industry's recognition of its unique spatial properties. The consistent theme across these applications is the utilization of the C3 alcohol as either a hydrogen-bonding moiety directly engaging biological targets or as a synthetic handle for introducing more complex substituents through etherification or esterification reactions. The hydrochloride salt form appears consistently in these pharmaceutical applications, primarily to enhance crystallinity, solubility, and storage stability of the active pharmaceutical ingredient during development [5] [7] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0